EG₂ vs. EG₁ Linker Length Determines PROTAC Selectivity Between EGFR and HER2 Degradation
In a lapatinib-based PROTAC system (OVCAR8 cell line), the EG₁ linker (analogous to 2-phenoxyethyl bromide) degraded both EGFR and HER2, whereas extension to an EG₂ linker (analogous to [2-(2-bromoethoxy)ethoxy]benzene) abolished HER2 degradation and provided a selective EGFR degrader [1]. This demonstrates that the two-unit ethylene glycol spacer in the target compound enables selective protein degradation profiles that the shorter EG₁ analog cannot achieve.
| Evidence Dimension | PROTAC linker length effect on protein degradation selectivity |
|---|---|
| Target Compound Data | EG₂ linker: HER2 degradation abolished; EGFR degradation retained (OVCAR8 cell line) |
| Comparator Or Baseline | EG₁ linker (analogous to 2-phenoxyethyl bromide, CAS 589-10-6): degraded both EGFR and HER2 |
| Quantified Difference | Complete loss of HER2 degradation upon single EG unit extension |
| Conditions | Lapatinib-based PROTAC evaluated in OVCAR8 cancer cell line |
Why This Matters
This selectivity switch is engineering-critical for PROTAC development, where the EG₂ spacer uniquely enables selective EGFR targeting while sparing HER2.
- [1] Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273–312. View Source
